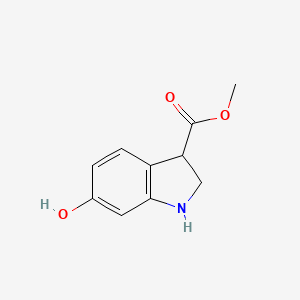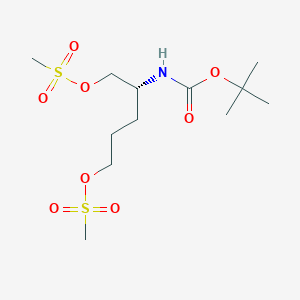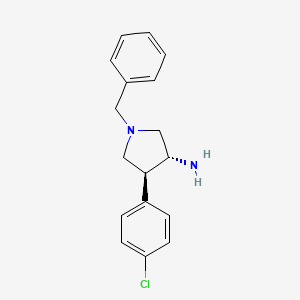
(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the 4-Chlorophenyl Group: This step involves the use of a chlorinated aromatic compound in a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its activity, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine
- (3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine
- (3R,4S)-1-Benzyl-4-(4-methylphenyl)pyrrolidin-3-amine
Uniqueness
(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C17H19ClN2 |
|---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H19ClN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2/t16-,17+/m1/s1 |
InChI Key |
ORFXGILBKAILLP-SJORKVTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



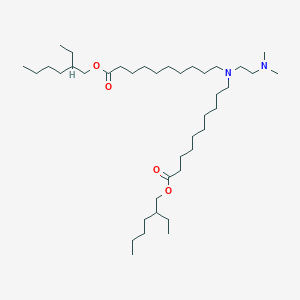

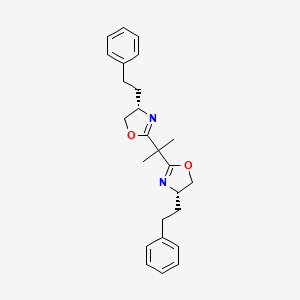
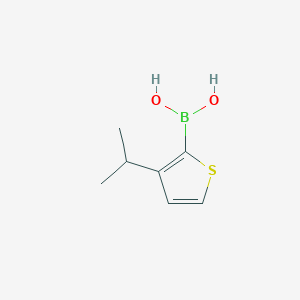
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352299.png)
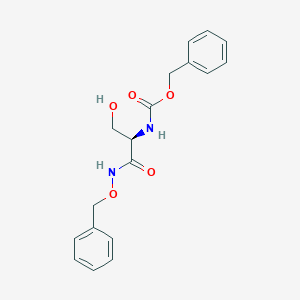
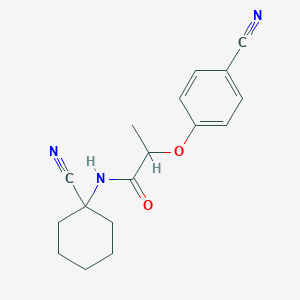
![7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13352323.png)
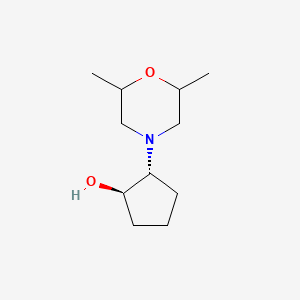
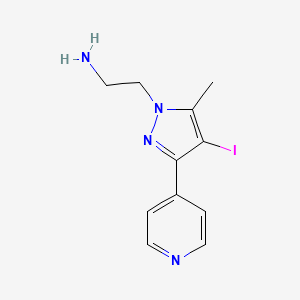
![4-Fluorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13352338.png)
